molecular formula C8H6F4O2 B174177 3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene CAS No. 13719-81-8

3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene

Cat. No.: B174177
CAS No.: 13719-81-8
M. Wt: 210.13 g/mol
InChI Key: PUIJRDHVLVWRSS-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene is an organic compound characterized by the presence of four fluorine atoms and two hydroxymethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,4,5,6-tetrafluorobenzene with formaldehyde under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of tetrafluorophthalic acid.

    Reduction: Formation of tetrafluorobenzyl alcohol.

    Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.

    Medicine: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

    Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The hydroxymethyl groups can form hydrogen bonds, influencing the compound’s behavior in biological systems and its interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrafluoro-1,4-benzenedimethanol: Similar structure but with hydroxymethyl groups in different positions.

    Tetrafluorophthalonitrile: Contains fluorine atoms but different functional groups.

Uniqueness

3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and stability.

Properties

IUPAC Name

[2,3,4,5-tetrafluoro-6-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2/c9-5-3(1-13)4(2-14)6(10)8(12)7(5)11/h13-14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIJRDHVLVWRSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 10 ml tetrahydrofuran (THF) is added 3,4,5,6-tetrafluoro-1,2-benzenedicarboxylic acid (2 g, 8.4 mmol). After cooling to 0°, 21.0 ml (20.9 mmol) of 1 M borane in THF is slowly added. The reaction mixture is allowed to rise to RT and stirred at RT for 18 hours and then is cooled and quenched with 10% HCl. The reaction mixture is added to ether, and the organic phase is washed with water, sat. sodium bicarbonate and brine, dried over sodium sulfate and evaporated under vacuum to yield 3,4,5,6-tetrafluoro-1,2-bis(hydroxymethyl)benzene.
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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